molecular formula C9H10O2<br>C9H10O2<br>CH3COOCH2C6H5 B043277 Benzyl acetate CAS No. 140-11-4

Benzyl acetate

Cat. No. B043277
Key on ui cas rn: 140-11-4
M. Wt: 150.17 g/mol
InChI Key: QUKGYYKBILRGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04499298

Procedure details

Using a catalyst consisting of 0.6% Pd, 0.5% Au and 1.0% Bi, without added promoter, under the following reaction conditions: 150° C.; 1100 psig air pressure, reaction time: 3 hours and 1:1 molar ratio of acetic acid to toluene, 1016 grams of benzyl acetate per gram Pd are obtained.
[Compound]
Name
Au
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Bi
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].[C:5]1([CH3:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>[Pd]>[C:1]([O:4][CH2:11][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Au
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Bi
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
without added promoter
CUSTOM
Type
CUSTOM
Details
under the following reaction conditions
CUSTOM
Type
CUSTOM
Details
150° C.
CUSTOM
Type
CUSTOM
Details
1100 psig air pressure, reaction time

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1016 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.